N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as DBePT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBePT is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making DBePT a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide functions as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation of insulin receptor substrates. This results in increased insulin signaling and glucose uptake in adipocytes and hepatocytes, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to improve lipid metabolism, reducing triglyceride and cholesterol levels in the liver and plasma. These effects are likely due to the inhibition of PTP1B and the resulting improvement in insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is its high selectivity for PTP1B, which reduces the risk of off-target effects. In addition, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is a small molecule inhibitor, which allows for easy administration and delivery in animal models. However, one limitation of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is its relatively low potency compared to other PTP1B inhibitors. This may limit its effectiveness in vivo and require higher dosages for therapeutic effects.
Zukünftige Richtungen
Future research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide could focus on optimizing its potency and selectivity for PTP1B, as well as exploring its potential for the treatment of other metabolic disorders such as non-alcoholic fatty liver disease. In addition, studies could investigate the long-term safety and efficacy of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide in animal models and human clinical trials. Overall, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide shows promise as a potential therapeutic agent for the treatment of metabolic disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide involves a multi-step process, starting with the reaction of 3-mercaptopropionic acid with 2,4-dichlorobenzyl chloride to form 2-(3-mercaptopropionyl)-4,6-dichlorobenzyl chloride. This intermediate is then reacted with phenylthiol in the presence of triethylamine to form N-(2-(3-mercaptopropionyl)-4,6-dichlorobenzyl)-N-phenylthiourea. Finally, the addition of sodium borohydride and acetic acid results in the formation of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide inhibits PTP1B activity with high selectivity, and improves insulin signaling in adipocytes and hepatocytes. In vivo studies in animal models of obesity and type 2 diabetes have demonstrated that N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide improves glucose tolerance, insulin sensitivity, and lipid metabolism. These findings suggest that N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide may have therapeutic potential for the treatment of metabolic disorders.
Eigenschaften
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NOS2/c19-16-7-6-14(12-17(16)20)13-23-11-9-21-18(22)8-10-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICPJGNCEWNHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.